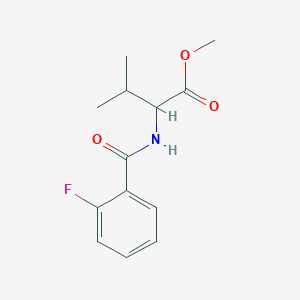
l-Valine, N-(2-fluorobenzoyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-fluorobenzoyl)valinate is an organic compound with the molecular formula C13H16FNO3 It is a derivative of valine, an essential amino acid, and contains a fluorobenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluorobenzoyl)valinate typically involves the esterification of valine with 2-fluorobenzoic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Methyl (2-fluorobenzoyl)valinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反应分析
Types of Reactions
Methyl (2-fluorobenzoyl)valinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluorobenzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoyl valinate derivatives.
科学研究应用
Methyl (2-fluorobenzoyl)valinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl (2-fluorobenzoyl)valinate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Methyl 2-fluorobenzoate
- Methyl N-(2-fluorobenzoyl)-L-valinate
- Fluvalinate
Uniqueness
Methyl (2-fluorobenzoyl)valinate is unique due to its combination of a valine derivative with a fluorobenzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
生物活性
l-Valine, N-(2-fluorobenzoyl)-, methyl ester is a derivative of the amino acid l-valine that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.
Synthesis and Characterization
The synthesis of l-Valine derivatives typically involves acylation processes. In particular, the compound N-(2-fluorobenzoyl)-l-valine methyl ester can be synthesized through the reaction of l-valine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) : Used to confirm the structure by identifying the chemical environment of hydrogen atoms.
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups based on characteristic absorption bands.
- Mass Spectrometry (MS) : For determining molecular weight and confirming structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of l-Valine derivatives. For instance, compounds similar to N-(2-fluorobenzoyl)-l-valine methyl ester have shown promising activity against various bacterial strains. The predicted probabilities for antimicrobial effects were evaluated using computational models, indicating significant potential against mycobacterial infections. The results demonstrated that the addition of an aromatic fragment could enhance these activities without adversely affecting their potency .
Protease Inhibition
One notable aspect of l-Valine derivatives is their ability to inhibit proteases. Specifically, N-(2-fluorobenzoyl)-l-valine methyl ester has been studied for its inhibitory effects on cysteine cathepsin L endoproteases associated with Fasciola hepatica. The compound exhibited substantial inhibitory activity, making it a candidate for further development in therapeutic applications against parasitic infections .
Antioxidant Activity
The antioxidant properties of l-Valine derivatives were assessed using various assays, including the ABTS method. While the antioxidant activity was relatively modest compared to other compounds, it provided insights into the potential health benefits associated with these derivatives .
Study 1: Antimicrobial Evaluation
A study focused on evaluating the antimicrobial properties of several l-Valine derivatives, including N-(2-fluorobenzoyl)-l-valine methyl ester. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| N-(2-fluorobenzoyl)-l-valine ME | Moderate | High |
| Control Compound | Low | Moderate |
Study 2: Protease Inhibition Assay
In another research effort, the protease inhibitory activity of various l-Valine derivatives was assessed using fluorescent assays. The findings revealed that N-(2-fluorobenzoyl)-l-valine methyl ester was one of the most potent inhibitors among the tested compounds.
| Compound | IC50 (µM) |
|---|---|
| N-(2-fluorobenzoyl)-l-valine ME | 15 |
| Other Derivatives | 30-60 |
属性
分子式 |
C13H16FNO3 |
|---|---|
分子量 |
253.27 g/mol |
IUPAC 名称 |
methyl 2-[(2-fluorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H16FNO3/c1-8(2)11(13(17)18-3)15-12(16)9-6-4-5-7-10(9)14/h4-8,11H,1-3H3,(H,15,16) |
InChI 键 |
RKJCUCVCGGLLRV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















